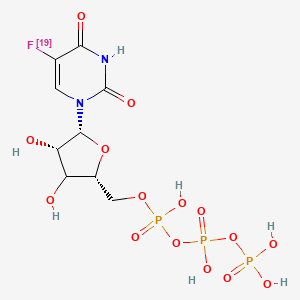

5-Fluorouridine 5'-triphosphate-19F

CAS No.:

Cat. No.: VC16593991

Molecular Formula: C9H14FN2O15P3

Molecular Weight: 502.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14FN2O15P3 |

|---|---|

| Molecular Weight | 502.13 g/mol |

| IUPAC Name | [[(2R,4S,5R)-5-(5-(19F)fluoranyl-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i10+0 |

| Standard InChI Key | AREUQFTVCMGENT-ZCJOZIRNSA-N |

| Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

FUTP-19F consists of a uracil base modified with fluorine-19 at the 5-position, linked to a ribose sugar and three phosphate groups . The fluorine substitution introduces electronegativity and steric effects that alter the compound’s biochemical behavior compared to unmodified uridine triphosphate. The ribose adopts a β-D-ribofuranose configuration, with hydroxyl groups at the 2' and 3' positions, while the triphosphate chain occupies the 5' position .

Table 1: Key Molecular Properties of FUTP-19F

Stereochemical and Conformational Details

The compound’s stereochemistry is defined by the ribose’s -cis-diol configuration, which stabilizes RNA-like conformations. Nuclear Overhauser effect (NOE) studies using 19F-NMR have revealed distinct chemical environments for fluorine atoms in tertiary RNA structures, such as those in Escherichia coli tRNAVal . For instance, three invariant bases in tRNAVal—positions 8, 54, and 55—exhibit 19F chemical shifts between 86.5 and 88.5 ppm upfield from trifluoroacetate, reflecting their involvement in hydrogen-bonding networks .

Synthesis and Production

Enzymatic Synthesis Methods

FUTP-19F is synthesized enzymatically using T7 RNA polymerase and fluorinated nucleotide precursors. A landmark study demonstrated that 5-fluorouridine 5'-triphosphate (FUTP) and 5-fluorocytidine 5'-triphosphate (FCTP) can be incorporated into HIV-2 trans-activation response (TAR) RNA without perturbing its secondary structure or thermodynamic stability . The reaction conditions—pH 7.5–8.0, 37°C, and magnesium ion concentrations of 10–15 mM—optimize polymerase activity while minimizing hydrolysis of the triphosphate group .

Purification and Quality Control

Biological Activity and Mechanisms

Antiviral Activity

FUTP-19F inhibits viral RNA polymerases through competitive binding and lethal mutagenesis. In HIV-2, its incorporation into TAR RNA disrupts the interaction between viral RNA and the Tat protein, a critical step in viral replication . Mutagenic effects arise from fluorine’s electronegativity, which induces base-pairing errors during RNA synthesis. For example, 5-fluorouracil (the base analog) pairs aberrantly with guanine instead of adenine, leading to nonfunctional viral genomes .

RNA-Protein Interaction Studies

19F-NMR spectroscopy exploits FUTP-19F’s fluorine atom as a sensitive probe for RNA dynamics. In Escherichia coli tRNAVal, 14 fluorine-labeled uridine residues produce 11 distinct 19F-NMR peaks, each corresponding to a unique chemical environment . This resolution enables real-time monitoring of RNA folding and protein binding. For instance, the addition of elongation factor Tu (EF-Tu) to FUTP-19F-labeled tRNAVal shifts specific 19F peaks, revealing conformational changes during translation .

Applications in Biochemical Research

19F-NMR Spectroscopy

FUTP-19F’s fluorine atom provides a spin-½ nucleus ideal for NMR studies. Unlike 1H-NMR, 19F-NMR suffers minimal background interference in biological samples, allowing precise detection of RNA-ligand interactions. Heteronuclear 19F-1H NOE experiments have mapped the binding sites of aminoglycoside antibiotics on HIV-2 TAR RNA, demonstrating FUTP-19F’s utility in drug discovery .

Fluorine Labeling for Structural Biology

Uniform incorporation of FUTP-19F into RNA enables structural studies without isotopic enrichment. Cryogenic electron microscopy (cryo-EM) of FUTP-19F-labeled RNAs has resolved tertiary contacts at 3–4 Å resolution, comparable to deuterated samples . Additionally, fluorine’s sensitivity to pH and metal ions facilitates studies of RNA folding under physiological conditions .

Comparative Analysis with Analogous Compounds

19F-Labeled vs. 13C/15N-Labeled Nucleotides

While 13C/15N-labeled nucleotides offer high-resolution structural data, their production requires expensive isotopic precursors. FUTP-19F provides a cost-effective alternative for probing RNA dynamics, albeit with lower spatial resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume